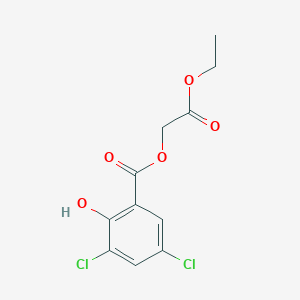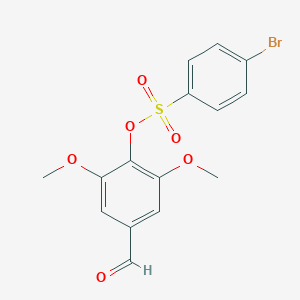![molecular formula C16H23ClN2O2 B4680829 1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-4-methylpiperazine](/img/structure/B4680829.png)
1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-4-methylpiperazine
Übersicht
Beschreibung
1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-4-methylpiperazine is a chemical compound that is widely used in scientific research. It is also known as CDP-MP, and it is a potent inhibitor of the enzyme cyclic nucleotide phosphodiesterase (PDE). This enzyme is responsible for the breakdown of cyclic nucleotides, which are important signaling molecules in the body. By inhibiting PDE, CDP-MP can increase the levels of cyclic nucleotides, leading to a variety of biochemical and physiological effects.
Wirkmechanismus
CDP-MP works by inhibiting the enzyme cyclic nucleotide phosphodiesterase (PDE). This enzyme is responsible for the breakdown of cyclic nucleotides, which are important signaling molecules in the body. By inhibiting PDE, CDP-MP can increase the levels of cyclic nucleotides, leading to a variety of biochemical and physiological effects. The exact mechanism of action of CDP-MP is still not fully understood, but it is thought to involve the activation of several signaling pathways.
Biochemical and Physiological Effects:
CDP-MP has a variety of biochemical and physiological effects, which depend on the tissue or organ being studied. Some of the effects of CDP-MP include:
- Increased levels of cyclic nucleotides: CDP-MP inhibits the breakdown of cyclic nucleotides, leading to increased levels of these signaling molecules in the body. This can have a variety of effects on different tissues and organs.
- Vasodilation: CDP-MP can cause the blood vessels to relax and widen, leading to increased blood flow to different parts of the body.
- Bronchodilation: CDP-MP can cause the smooth muscle in the airways to relax, leading to increased airflow to the lungs.
- Neuroprotection: CDP-MP can protect the neurons in the brain from damage and death, which makes it useful in the treatment of neurodegenerative diseases.
- Immunomodulation: CDP-MP can modulate the activity of the immune system, which makes it useful in the treatment of autoimmune diseases and other conditions where the immune system is overactive.
Vorteile Und Einschränkungen Für Laborexperimente
CDP-MP has several advantages and limitations when used in lab experiments. Some of the advantages include:
- Potent inhibitor of PDE: CDP-MP is a potent inhibitor of the enzyme cyclic nucleotide phosphodiesterase, which makes it useful in studying the role of cyclic nucleotides in various biological processes.
- Wide range of effects: CDP-MP has a wide range of effects on different tissues and organs, which makes it useful in studying the complex interactions between different signaling pathways.
- Well-characterized: CDP-MP has been extensively studied over the years, and its effects and mechanism of action are well-characterized.
Some of the limitations of CDP-MP include:
- Specificity: CDP-MP is not specific to a particular subtype of PDE, which can make it difficult to study the role of specific PDE subtypes in different biological processes.
- Toxicity: CDP-MP can be toxic at high concentrations, which can limit its use in certain experiments.
- Cost: CDP-MP can be expensive to synthesize, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of CDP-MP. Some of these include:
- Development of more specific PDE inhibitors: There is a need to develop more specific inhibitors of individual PDE subtypes, which can help to unravel the complex interactions between different signaling pathways.
- Clinical trials: CDP-MP has shown promise in preclinical studies, and there is a need for clinical trials to evaluate its efficacy and safety in humans.
- Combination therapies: CDP-MP may be useful in combination with other drugs for the treatment of various diseases, such as cardiovascular disease and neurodegenerative diseases.
- Development of new synthesis methods: There is a need to develop new and more efficient synthesis methods for CDP-MP, which can reduce the cost and increase the availability of the compound for research purposes.
Wissenschaftliche Forschungsanwendungen
CDP-MP has been extensively used in scientific research to study the role of cyclic nucleotides in various biological processes. It has been shown to have a variety of effects on different tissues and organs, including the heart, lungs, brain, and immune system. Some of the areas where CDP-MP has been studied include:
- Cardiovascular research: CDP-MP has been shown to have a protective effect on the heart during ischemia-reperfusion injury, which is a common complication of heart attacks and other cardiovascular diseases. It can also improve the contractility of the heart muscle and reduce the risk of arrhythmias.
- Respiratory research: CDP-MP has been shown to have a bronchodilatory effect, which makes it useful in the treatment of asthma and other respiratory conditions.
- Neurological research: CDP-MP has been shown to have a neuroprotective effect, which makes it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
- Immunological research: CDP-MP has been shown to have an immunomodulatory effect, which makes it useful in the treatment of autoimmune diseases and other conditions where the immune system is overactive.
Eigenschaften
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-11-9-14(10-12(2)15(11)17)21-13(3)16(20)19-7-5-18(4)6-8-19/h9-10,13H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCMHXSJHYTKSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)N2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(3,4-dimethoxyphenyl)acetyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B4680747.png)
![methyl 2-(formylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4680751.png)
![ethyl 2-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4680764.png)
![2-({[(3-methyl-4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4680770.png)
![5,5-dimethyl-3-{2-[2-(3-phenoxyphenoxy)ethoxy]ethyl}-2,4-imidazolidinedione](/img/structure/B4680774.png)
![2-chloro-4-(5-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4680776.png)
![3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-mercapto-5-[(1-methyl-1H-pyrazol-4-yl)methylene]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4680788.png)

![N-[2-(benzyloxy)ethyl]-2-chlorobenzamide](/img/structure/B4680793.png)
![N-benzyl-4-[(4-nitrophenoxy)methyl]benzamide](/img/structure/B4680806.png)

![2-methyl-N-[3-(4-morpholinyl)propyl]-3-furamide](/img/structure/B4680822.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4680826.png)
![5-{[(4,6,7-trimethyl-2-quinazolinyl)thio]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B4680835.png)